N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
This compound features a 1,3,4-oxadiazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a benzamide group substituted with a pyrrolidin-1-ylsulfonyl unit. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and hydrogen-bonding capacity, while the dihydrobenzodioxin group contributes to lipophilicity and π-π stacking interactions. The pyrrolidinylsulfonyl substituent enhances solubility and may modulate target binding via steric and electronic effects .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O6S/c26-19(14-3-6-16(7-4-14)32(27,28)25-9-1-2-10-25)22-21-24-23-20(31-21)15-5-8-17-18(13-15)30-12-11-29-17/h3-8,13H,1-2,9-12H2,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXONVHKQWPJGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a novel chemical entity with significant potential in medicinal chemistry, particularly in the realm of anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 444.51 g/mol. The structure features a complex arrangement that includes a dihydrobenzo[dioxin] moiety and an oxadiazole ring, which are known for their diverse biological activities.
Mechanisms of Biological Activity
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a broad spectrum of biological activities. These include:
- Anticancer Activity : The oxadiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines. Mechanistic studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Antimicrobial Properties : Some derivatives have shown promising antibacterial and antifungal activities, making them potential candidates for treating infections .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties through the modulation of inflammatory pathways .
Anticancer Activity
A study focused on the synthesis and evaluation of 1,3,4-oxadiazole derivatives highlighted their potential as anticancer agents. The derivatives were tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that certain compounds exhibited IC50 values in the low micromolar range, demonstrating potent cytotoxic effects .
Mechanism-Based Approaches
The review of mechanism-based approaches for 1,3,4-oxadiazoles emphasized their ability to selectively interact with nucleic acids and enzymes critical for tumor growth. For instance:
- Inhibition of Telomerase : Some oxadiazole derivatives have been shown to inhibit telomerase activity, which is crucial for maintaining the immortality of cancer cells.
- Targeting Kinases : These compounds can also inhibit various kinases involved in signaling pathways that promote cancer cell survival .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds containing the 1,3,4-oxadiazole structure in anticancer applications. Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism-Based Approaches : A review by Abdel K. Mansour et al. synthesized new complex 1,3,4-oxadiazole derivatives that demonstrated promising in vitro anticancer potency against leukemia cell lines. Specifically, one compound showed significant activity at a concentration of .
- Broad-Spectrum Antiproliferative Activity : Another study synthesized a series of 1,3,4-oxadiazole derivatives with sulfonamide groups that were screened against NCI-58 human cancer cell lines. One particular compound exhibited high efficacy with inhibition rates exceeding 80% against several cancer types including breast and melanoma cancers .
Mechanistic Insights
The mechanistic understanding of how N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide functions at the molecular level is crucial for its application in drug design. Studies suggest that the oxadiazole moiety may interact with specific cellular targets involved in cancer cell proliferation and survival pathways.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is essential for optimizing the efficacy of this compound. The presence of both the oxadiazole and pyrrolidine sulfonamide groups appears to enhance biological activity:
| Structural Component | Impact on Activity |
|---|---|
| Oxadiazole Ring | Enhances anticancer properties through target interaction |
| Pyrrolidine Sulfonamide | Increases solubility and bioavailability |
Case Studies
Several case studies illustrate the promising applications of related compounds:
- Study on Anticancer Efficacy : In vitro studies demonstrated that specific oxadiazole derivatives inhibited cell growth in various cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Pharmacological Evaluation : A pharmacological evaluation indicated that modifications to the oxadiazole structure could significantly enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the oxadiazole-linked benzamide or the sulfonamide substituent. Below is a detailed analysis:
Modifications to the Benzamide Substituent
describes a series of 1,3,4-oxadiazole derivatives optimized for adenylyl cyclase inhibition. Key analogs include:
| Compound ID | Benzamide Substituent | Synthesis Method | Purity (%) | Notable Properties |
|---|---|---|---|---|
| 18 | 3-(Thiomethoxy) | Method B | 95.0 | Moderate activity (IC₅₀ ~ 1.2 µM) |
| 19 | 3-(Trifluoromethyl) | Method A | 98.5 | High lipophilicity, IC₅₀ ~ 0.8 µM |
| 20 | 4-(Isopropoxy) | Method B | 97.2 | Improved solubility |
| 21 | 4-Bromo | Method A | 99.0 | Stronger binding affinity |
Key Findings :
- Electron-withdrawing groups (e.g., trifluoromethyl in 19 ) enhance target binding via hydrophobic interactions.
- Bulky substituents (e.g., isopropoxy in 20 ) improve solubility but may reduce membrane permeability.
Modifications to the Sulfonamide Group
describes a closely related compound, N-[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide , which substitutes pyrrolidine with a 4-methylpiperidine in the sulfonamide moiety.
| Parameter | Target Compound (Pyrrolidine) | Analog (Piperidine) |
|---|---|---|
| Ring Size | 5-membered | 6-membered |
| Substituent | None | 4-Methyl |
| Calculated logP | ~3.2 | ~3.5 |
| Solubility (mg/mL) | 0.12 | 0.09 |
Key Differences :
- The piperidine analog’s larger ring size increases logP, reducing aqueous solubility.
Analogous Dihydrobenzodioxin-Containing Compounds
reports 7 , a compound with a dihydrobenzo[b][1,4]dioxin unit linked to an acrylamide group instead of oxadiazole. This structural shift eliminates hydrogen-bonding capacity from the oxadiazole, reducing adenylyl cyclase inhibition but conferring anti-neuroinflammatory activity (IC₅₀ = 14.7 µM vs. LPS-induced inflammation) .
Structural and Functional Insights
Core Scaffold Contributions
- 1,3,4-Oxadiazole : Stabilizes the molecule against hydrolysis and facilitates hydrogen bonding with catalytic residues in enzyme targets .
- Dihydrobenzodioxin: Enhances planar rigidity, promoting π-stacking with aromatic amino acids (e.g., Phe, Tyr) in binding pockets .
Impact of Sulfonamide Substituents
- Pyrrolidinyl vs. Piperidinyl : Pyrrolidine’s smaller size allows deeper penetration into hydrophobic pockets, while piperidine’s flexibility may accommodate larger active sites.
- Electronic Effects : Sulfonamide groups increase acidity (pKa ~1-2), promoting ionic interactions with basic residues (e.g., Lys, Arg) .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can purity be ensured?
Methodological Answer: The synthesis typically involves:
- Cyclocondensation of hydrazide derivatives with carbonyl compounds to form the 1,3,4-oxadiazole ring.
- Sulfonylation of the benzamide group using pyrrolidine sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
- Verification using HPLC (C18 column, acetonitrile/water gradient) and H/C NMR to confirm structural integrity .
Q. How is the compound characterized to confirm its molecular structure?
Methodological Answer:
- Spectroscopic Analysis : H NMR (DMSO-d6, δ 7.2–8.5 ppm for aromatic protons) and C NMR (δ 160–170 ppm for carbonyl groups).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 500–550).
- Elemental Analysis : Match calculated and observed C, H, N, S percentages (tolerance <0.4%) .
Q. What initial biological assays are recommended to screen for activity?
Methodological Answer:
- Kinase Inhibition Assays : Use ADP-Glo™ Kinase Assay for preliminary screening at 10 µM concentration.
- Antimicrobial Testing : Broth microdilution (MIC determination) against S. aureus and E. coli.
- Cytotoxicity : MTT assay on HEK-293 cells to rule out nonspecific toxicity (IC > 50 µM desirable) .
Advanced Research Questions
Q. How can reaction yields for the oxadiazole ring formation be optimized?
Methodological Answer:
- Design of Experiments (DoE) : Use a 3 factorial design to test variables: temperature (80–120°C) and solvent (toluene vs. DMF).
- Catalyst Screening : Evaluate iodine, FeCl, or molecular sieves to accelerate cyclization.
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes with 20% yield improvement .
Q. How do structural modifications to the sulfonamide group affect bioactivity?
Methodological Answer:
- SAR Studies : Replace pyrrolidine with piperidine or morpholine sulfonamide derivatives.
- Docking Simulations : Use AutoDock Vina to predict binding affinity with target proteins (e.g., COX-2 or EGFR).
- In Vitro Validation : Compare IC values in enzyme inhibition assays post-modification .
Q. How can contradictions in biological activity data across assays be resolved?
Methodological Answer:
- Meta-Analysis : Pool data from ≥3 independent assays and apply ANOVA to identify outliers.
- Solubility Correction : Adjust DMSO concentration (<1% v/v) to avoid false negatives in cell-based assays.
- Target Selectivity Profiling : Use kinome-wide screening (e.g., KinomeScan) to rule off-target effects .
Q. What computational strategies predict the compound’s reactivity in biological systems?
Methodological Answer:
- DFT Calculations : Gaussian 16 to model electron density of the oxadiazole ring and predict nucleophilic attack sites.
- MD Simulations : GROMACS to simulate ligand-protein stability over 100 ns trajectories.
- ICReDD Workflow : Integrate reaction path searches (AFIR method) with experimental validation .
Q. How does the compound’s stability vary under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (PBS) at 37°C for 24 hours.
- LC-MS Monitoring : Track degradation products (e.g., hydrolysis of sulfonamide or oxadiazole cleavage).
- Half-Life Calculation : Use first-order kinetics (t > 6 hours preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
